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2'-O-methylcytidine 5'-monophosphate - 27014-37-5

2'-O-methylcytidine 5'-monophosphate

Catalog Number: EVT-479303
CAS Number: 27014-37-5
Molecular Formula: C10H16N3O8P
Molecular Weight: 337.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-O-methylcytidine 5'-monophosphate is a pyrimidine ribonucleoside 5'-monophosphate that is CMP monomethylated at position O-2' It derives from a cytidine 5'-monophosphate.
Source and Classification

The compound is derived from cytidine, a nucleoside that forms part of RNA. In biochemical terms, it belongs to the category of nucleotides and is specifically classified under modified nucleotides due to the methylation at the 2' position. This modification enhances the stability of the RNA molecule against enzymatic degradation, making it crucial for various applications in molecular biology and therapeutic development .

Synthesis Analysis

The synthesis of 2'-O-methylcytidine 5'-monophosphate can be achieved through several methodologies, primarily involving chemical modifications of cytidine. A detailed synthesis process includes:

  1. Methylation of Cytidine: The initial step involves the methylation of the 2'-hydroxyl group of cytidine. This can be performed using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  2. Protection of Functional Groups: To prevent unwanted reactions during subsequent steps, protective groups are often added to the amino group and hydroxyl groups at the 3' and 5' positions. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines and trityl or levulinoyl groups for hydroxyls.
  3. Phosphorylation: The final step involves converting the protected nucleoside into its monophosphate form through phosphorylation, typically using phosphoramidite chemistry or direct phosphorylation methods.
  4. Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate 2'-O-methylcytidine 5'-monophosphate from any side products or unreacted starting materials .
Molecular Structure Analysis

The molecular structure of 2'-O-methylcytidine 5'-monophosphate consists of three key components:

  • Ribose Sugar: The ribose sugar has a methyl group attached to the 2' carbon, which distinguishes it from standard cytidine.
  • Cytosine Base: The nitrogenous base is cytosine, which remains unchanged in this modification.
  • Phosphate Group: A phosphate group is attached to the 5' carbon of the ribose sugar.

Structural Formula

The molecular formula for 2'-O-methylcytidine 5'-monophosphate is C10H13N3O6PC_10H_{13}N_3O_6P. Its structural representation highlights the methyl group on the ribose sugar and the phosphate linkage:

C1C2C3C4C5N1N2\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{N}_1\text{N}_2

The presence of the methyl group contributes to increased stability against hydrolysis compared to unmodified nucleotides .

Chemical Reactions Analysis

2'-O-methylcytidine 5'-monophosphate participates in various chemical reactions typical for nucleotides:

  • Phosphorylation Reactions: It can act as a substrate for kinases that phosphorylate nucleosides, influencing nucleotide metabolism.
  • Enzymatic Reactions: The compound can be incorporated into RNA strands by RNA polymerases during transcription, where its modified structure can enhance resistance to exonucleases.
  • Dephosphorylation: It can undergo dephosphorylation by phosphatases, reverting it to its nucleoside form .

These reactions are crucial for understanding its role in cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action for 2'-O-methylcytidine 5'-monophosphate primarily relates to its incorporation into RNA molecules. When incorporated into RNA:

  • Increased Stability: The methylation at the 2' position reduces susceptibility to hydrolysis by ribonucleases, thereby enhancing RNA stability.
  • Influence on RNA Structure: This modification can affect the secondary and tertiary structures of RNA, potentially altering binding affinity with proteins or other nucleic acids.

Research indicates that this compound may also modulate gene expression by influencing mRNA stability and translation efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-O-methylcytidine 5'-monophosphate include:

  • Molecular Weight: Approximately 325.23g mol325.23\,\text{g mol}.
  • Solubility: Soluble in water and common organic solvents like methanol.
  • Stability: More stable than its unmethylated counterpart when exposed to acidic conditions due to reduced hydrolysis rates.

These properties make it suitable for various laboratory applications, including as a building block in oligonucleotide synthesis .

Applications

2'-O-methylcytidine 5'-monophosphate has several important applications in scientific research and biotechnology:

  • RNA Synthesis: Used as a nucleotide building block for synthesizing modified RNAs that are more resistant to degradation.
  • Therapeutics Development: Investigated for use in antiviral therapies due to its ability to inhibit viral replication by modifying viral RNA.
  • Gene Regulation Studies: Employed in studies aimed at understanding gene expression regulation through modifications in mRNA stability.
Biosynthesis and Enzymatic Pathways

Ribose 2′-O-Methylation Mechanisms in Eukaryotic tRNA

2′-O-methylation represents a ubiquitous post-transcriptional modification in eukaryotic tRNA, characterized by the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the 2′-oxygen of ribose. This modification occurs predominantly at conserved positions, including the structurally critical Position 4 within the tRNA acceptor stem—a duplex region where methylation is exceptionally rare. Unlike rRNA methylation guided by snoRNAs, tRNA 2′-O-methylation relies solely on protein-only methyltransferases. These enzymes recognize intricate three-dimensional features of tRNA substrates rather than linear sequences, ensuring precise spatial and temporal modification. The methylation alters RNA backbone conformation by restricting ribose pucker flexibility and sterically blocking nucleophilic attack, thereby enhancing tRNA stability against hydrolysis and thermal denaturation. Position 4 methylation specifically reinforces the acceptor stem’s role in aminoacylation fidelity and translational initiation [2] [7].

Role of Trm13 Methyltransferase in Catalyzing 2′-O-Methylation at Position 4

In Saccharomyces cerevisiae, the Trm13 methyltransferase (encoded by TRM13/YOL125w) exclusively catalyzes 2′-O-methylation at Position 4 (Cm4) of tRNA substrates. Genetic and biochemical studies confirm that Trm13 deletion strains lack detectable Cm4 modification in tRNAᴳᵘᶜ, tRNAᴾʳᵒ, and tRNAᴴⁱˢ, establishing its non-redundant biological role. Trm13 exhibits stringent substrate discrimination, binding target tRNAs with dissociation constants (KD) of 85–100 nM while rejecting non-substrates (KD >1 µM). This selectivity arises from its recognition of the tRNA’s three-dimensional L-shaped fold, particularly the acceptor-TΨC stem junction, rather than primary sequence motifs. Trm13 belongs to a novel methyltransferase family lacking homology to other AdoMet-dependent enzymes, suggesting a unique catalytic scaffold adapted for duplex-embedded ribose methylation [2].

Table 1: Substrate Binding Parameters of Trm13 Methyltransferase

tRNA SubstrateDissociation Constant (KD)Catalytic Efficiency (kcat/KM)Biological Role of Position 4
tRNAᴴⁱˢ85 ± 8 nM0.18 min⁻¹·µM⁻¹Aminoacylation fidelity
tRNAᴳᵘᶜ(GCC)100 ± 14 nM0.15 min⁻¹·µM⁻¹Ribosomal A-site binding
Non-substrate tRNA>1 µMNot detectableN/A

Substrate Specificity and Kinetic Analysis of Eukaryotic 2′-O-Methyltransferases

Trm13 exemplifies a kinetic paradigm distinct from bacterial tRNA methyltransferases. Pre-steady-state analyses reveal its catalytic mechanism adheres to a sequential ordered bi-bi scheme: tRNA binding precedes AdoMet, forming a ternary complex before methyl transfer. The chemical step (kchem) is moderately rapid (1.2 min⁻¹), but product release is rate-limiting under physiological conditions, preventing premature dissociation during catalysis. Trm13’s Michaelis constant (KM) for tRNAᴴⁱˢ is exceptionally low (10 nM), reflecting ultra-high substrate affinity crucial for modifying rare tRNA species. Unlike the bacterial TrmD (class IV fold with bent AdoMet), Trm13 likely adopts a class I Rossmann fold, positioning AdoMet in an extended conformation optimal for methyl transfer to ribose. This architectural divergence underscores evolutionary specialization in eukaryotic tRNA modification systems [2] [6].

Table 2: Kinetic Parameters of Eukaryotic vs. Bacterial tRNA Methyltransferases

ParameterTrm13 (Eukaryotic)TrmD (Bacterial)Trm5 (Archaeal/Eukaryotic)
KM (tRNA)10 nM50 nM200 nM
kcat (min⁻¹)0.125.40.05
Rate-Limiting StepProduct releaseMethyl transferConformational change
AdoMet ConformationExtended (Class I)Bent (Class IV)Extended (Class I)
Structural FoldNovelTrefoil knotRossmann

Metabolic Pathways for Methylated Nucleotide Salvage and Recycling

Post-tRNA degradation, 2′-O-MeCMP enters salvage pathways via phosphorolytic or hydrolytic cleavage. The dominant route involves stepwise dephosphorylation by 5′-nucleotidases (e.g., NT5C) to 2′-O-methylcytidine, followed by phosphorolysis into 2′-O-methylribose-1-phosphate and free cytosine. The methylribose moiety may then be recycled via pentose phosphate metabolism or isomerized by methylthioribose-1-phosphate isomerase (MtnA)—an enzyme shared with methionine salvage—yielding intermediates convertible to PRPP. Cytosine undergoes deamination to uracil, funneling into pyrimidine catabolism via dihydrouracil dehydrogenase (DPYD) and ultimately generating β-alanine. Alternatively, specialized kinases like uridine-cytidine kinase may directly rephosphorylate 2′-O-methylcytidine, regenerating 2′-O-MeCMP for de novo tRNA synthesis. This salvage machinery minimizes energetic costs of de novo nucleotide synthesis and maintains methylated nucleotide pools during stress [3] [6] [9].

Table 3: Enzymes in Methylated Pyrimidine Salvage and Recycling

EnzymeReaction CatalyzedMetabolic Outcome
5′-Nucleotidase (NT5C)2′-O-MeCMP → 2′-O-methylcytidine + PᵢDephosphorylation for nucleoside salvage
Pyrimidine nucleoside phosphorylase2′-O-methylcytidine → cytosine + 2′-O-methylribose-1-PNucleobase and sugar separation
Cytosine deaminaseCytosine → uracilEntry into β-alanine pathway
MtnA isomerase2′-O-methylribose-1-P → methylribulose-1-PCarbon recycling via pentose pool
Uridine-cytidine kinase2′-O-methylcytidine + ATP → 2′-O-MeCMP + ADPNucleotide regeneration

The metabolic flux through these pathways intersects central carbon metabolism: methylribose derivatives feed into glycolysis/gluconeogenesis, while cytosine degradation contributes to the citric acid cycle via β-alanine. This crosstalk positions 2′-O-MeCMP at a biochemical nexus coordinating nucleotide economy with energy homeostasis [3] [9].

Concluding Perspectives2′-O-methylcytidine 5′-monophosphate exemplifies the sophisticated interplay between specialized RNA modification enzymes and core metabolic networks. Its biosynthesis via Trm13 showcases eukaryote-specific adaptations for modifying duplex-embedded nucleotides, while its salvage through MtnA and NT5C pathways underscores metabolic efficiency. Future research should address how 2′-O-MeCMP dynamics respond to nutritional stress and whether its salvage is compartmentalized within eukaryotic cells. Such insights may reveal novel targets for modulating gene expression through RNA modification pathways.

Properties

CAS Number

27014-37-5

Product Name

2'-O-methylcytidine 5'-monophosphate

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H16N3O8P

Molecular Weight

337.22 g/mol

InChI

InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1

InChI Key

USRXKJOTSNCJMA-ZOQUXTDFSA-N

SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

Synonyms

poly(2'-methylcytidilate)
poly(2'-O-methylcytidylic acid)
poly(rCm)

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

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